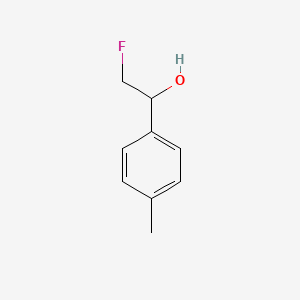

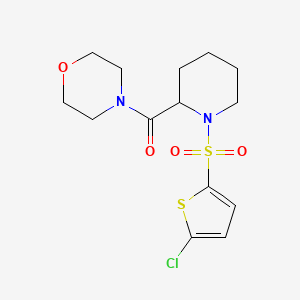

![molecular formula C11H22N2O B2969963 8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1343794-08-0](/img/structure/B2969963.png)

8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of this compound is derived from the 8-azabicyclo[3.2.1]octane scaffold, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring .Chemical Reactions Analysis

The assembly of the 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization . This strategy typically uses cyclopentanes and piperidine derivatives as starting materials .Applications De Recherche Scientifique

Nonpeptide Antagonist of Substance P (NK1) Receptor

8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine, as represented by compounds like CP-96,345, is a potent nonpeptide antagonist of the substance P (NK1) receptor. It inhibits 3H-labeled substance P binding and acts as a classical competitive antagonist in NK1 monoreceptor dog carotid artery preparation. This compound has been found to inhibit substance P-induced salivation in rats but does not affect NK2, NK3, or other receptors, indicating its selective NK1 antagonism. Such properties make it a powerful tool for investigating the physiological properties of substance P and exploring its role in diseases (Snider et al., 1991).

Synthesis of Scopine Derivatives

The 8-azabicyclo[3.2.1]octane (tropane) fragment, found in natural alkaloids like atropine and scopolamine, shows potential in synthesizing scopine containing β-amino acid derivatives. These compounds may have interest as physiologically active compounds due to their potential analgesic, hypotensive, anti-Parkinsonian, and methacholinolytic activities (Vlasova et al., 2006).

Tropene Derivatives Synthesis

The compound's framework is useful in the synthesis of tropene derivatives. A method involving rhodium-catalyzed [4 + 3] cycloaddition between methyl 2-(siloxy)vinyldiazoacetate and pyrroles leads to enantioselective synthesis of highly functionalized 8-azabicyclo[3.2.1]octa-2,6-dienes (tropanes), via a rhodium−carbenoid intermediate involving tandem cyclopropanation/Cope rearrangement mechanism (Reddy & Davies, 2007).

Synthesis of Analgesics

The compound is also important in synthesizing analgesics. For example, an improved synthesis of 6,7endo-dimethyl-1-(3-hydroxyphenyl)-6-azabicyclo[3,2,1]-octane, a new analgetic agent with a low addiction liability, involves this compound as a key component (Takeda et al., 1976).

Orientations Futures

The 8-azabicyclo[3.2.1]octane scaffold and its derivatives, including “8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine”, have significant potential in the field of drug discovery . Future research could focus on the development of new synthetic methodologies and the exploration of their biological activities.

Propriétés

IUPAC Name |

8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-12-9-7-10-3-4-11(8-9)13(10)5-6-14-2/h9-12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDOMXCPKBRBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2CCC(C1)N2CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate](/img/structure/B2969880.png)

![3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B2969881.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2969882.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2969890.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide](/img/structure/B2969895.png)

![N-[2-[[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2969899.png)

![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2969903.png)